1-(5-Aminopyridin-2-yl)azetidin-3-ol
Description
1-(5-Aminopyridin-2-yl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with a hydroxyl group at the 3-position and a 5-aminopyridin-2-yl group at the 1-position. This structure combines the rigidity of the azetidine ring with the aromatic and hydrogen-bonding capabilities of the aminopyridine moiety, making it a versatile intermediate in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H11N3O/c9-6-1-2-8(10-3-6)11-4-7(12)5-11/h1-3,7,12H,4-5,9H2 |
InChI Key |
LADJZGLLZFZXKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(5-Aminopyridin-2-yl)azetidin-3-ol with key analogs, emphasizing structural differences, physicochemical properties, and research applications:
Key Findings from Comparative Analysis:
Impact of Substituents on Lipophilicity: The trifluoromethyl (-CF₃) group in 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol increases lipophilicity (logP ~1.8), enhancing blood-brain barrier penetration compared to the parent compound . Conversely, the carboxylate ester in 3-(5-Aminopyridin-2-yl)azetidine-1-carboxylate reduces lipophilicity, favoring renal excretion and reducing toxicity .
Synthetic Challenges :
- Nitro-to-amine reduction steps (e.g., in 1-(6-nitro-pyridin-3-yl)-azetidin-3-ol ) show moderate yields (~29–73%), highlighting the difficulty of introducing functional groups without side reactions .
- Silane-protected intermediates (e.g., tert-butyldimethylsilyl ethers) are commonly used to stabilize hydroxyl groups during synthesis .
Biological Activity: Fluorinated derivatives (e.g., 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol) exhibit enhanced antimicrobial and antitumor activity due to fluorine’s electronegativity and bioavailability . Oxadiazole-containing analogs (e.g., the compound in ) show promise in kinase inhibition, with IC₅₀ values in the nanomolar range.
Research and Development Trends
- Pharmaceutical Applications : Derivatives of azetidin-3-ol are prioritized in drug discovery for their balanced ring strain (azetidine) and hydrogen-bonding capacity (pyridine/amine groups). For example, 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol is patented for use in solid pharmaceutical compositions targeting neurodegenerative diseases .
- Material Science : Azetidine rings are explored as crosslinkers in polymer chemistry due to their reactivity and compact structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
